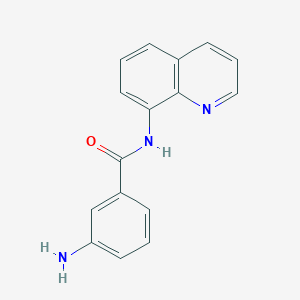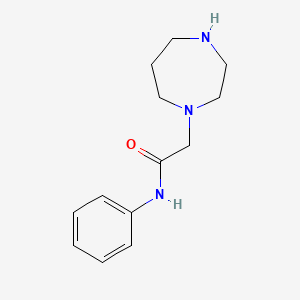
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2, and it is a selective inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine involves the inhibition of Src family kinases. Src family kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. PP2 selectively inhibits these enzymes, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine have been extensively studied in various in vitro and in vivo models. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. PP2 has also been shown to inhibit the migration and invasion of cancer cells. In addition, PP2 has been shown to have anti-inflammatory effects in various models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine in lab experiments is its selectivity for Src family kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using PP2 is its potential off-target effects. PP2 has been shown to inhibit other kinases besides Src family kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine. One potential direction is the development of new cancer therapies based on PP2. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases, making it a potential candidate for developing new cancer therapies. Another potential direction is the development of new inhibitors that are more selective for Src family kinases than PP2. This could help to overcome some of the limitations of using PP2 in lab experiments.
Synthesis Methods
The synthesis of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 1-phenyl-1H-pyrazol-5-amine with pyrrolidine-1-carboxylic acid N-hydroxysuccinimide ester. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine.
Scientific Research Applications
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. This makes PP2 a potential candidate for developing new cancer therapies.
properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-13-12(14(19)17-8-4-5-9-17)10-16-18(13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBERJMGMWKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

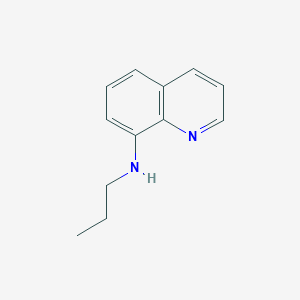
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)


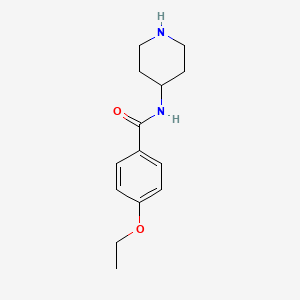
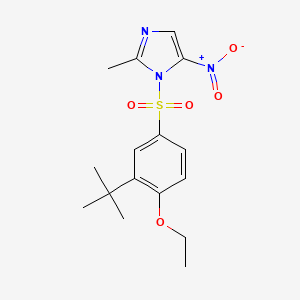
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
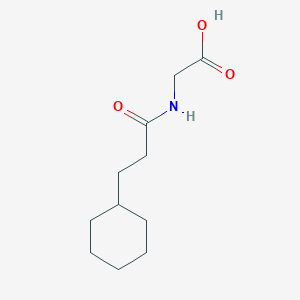
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
